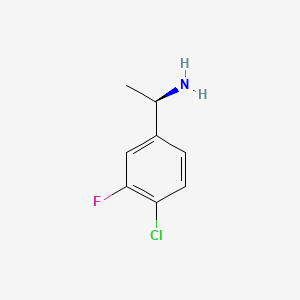

(R)-1-(4-Chloro-3-fluorophenyl)ethanamine

Description

Properties

IUPAC Name |

(1R)-1-(4-chloro-3-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVZZCBLNXFARS-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-1-(4-Chloro-3-fluorophenyl)ethanamine synthesis pathways

An In-depth Technical Guide to the Synthesis of (R)-1-(4-Chloro-3-fluorophenyl)ethanamine for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a chiral amine of significant interest in the pharmaceutical industry, serving as a critical building block for the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry at the C1 position is crucial for the biological activity and efficacy of the final drug substance. This technical guide provides a comprehensive overview of the primary synthetic pathways to obtain this valuable intermediate in high enantiomeric purity. We will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for three principal methodologies: Asymmetric Reductive Amination, Biocatalytic Reductive Amination, and Enzymatic Kinetic Resolution of the corresponding racemic amine. This document is intended to be a practical resource for researchers and process chemists, offering field-proven insights to guide laboratory synthesis and scale-up operations.

Introduction: The Significance of this compound

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and agrochemicals.[1] The specific three-dimensional arrangement of atoms in these molecules is often the determining factor in their pharmacological and toxicological profiles. This compound, with its halogenated phenyl ring, is a precursor to compounds with a wide range of therapeutic applications. The chloro and fluoro substituents on the aromatic ring can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the development of efficient, stereoselective, and scalable synthetic routes to this chiral amine is of paramount importance.

Foundational Step: Synthesis of the Precursor Ketone

A common precursor for the synthesis of 1-(4-chloro-3-fluorophenyl)ethanamine is the corresponding ketone, 4'-chloro-3'-fluoroacetophenone. This intermediate is typically synthesized via a Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.

Synthesis of 4'-Chloro-3'-fluoroacetophenone

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. In this case, 1-chloro-2-fluorobenzene is acylated with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][3]

Experimental Protocol: Friedel-Crafts Acylation

Reagents and Materials:

-

1-Chloro-2-fluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., nitrogen or argon bubbler) is charged with 1-chloro-2-fluorobenzene and anhydrous DCM.

-

Catalyst Addition: The flask is cooled in an ice-water bath to 0-5 °C. Anhydrous aluminum chloride (1.1-1.3 equivalents) is added portion-wise under an inert atmosphere, ensuring the temperature does not rise significantly.[4]

-

Acylating Agent Addition: Acetyl chloride (1.0 equivalent) is added dropwise from the dropping funnel to the stirred suspension, maintaining the internal temperature between 0-5 °C.[4]

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0-5 °C or allowed to warm to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[3]

-

Work-up: The reaction is quenched by carefully and slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step decomposes the aluminum chloride complex.[4]

-

Extraction and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine. The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[2][4]

-

Purification: The crude 4'-chloro-3'-fluoroacetophenone can be further purified by recrystallization or column chromatography.

Asymmetric Synthesis Pathways

The direct synthesis of the desired (R)-enantiomer from the prochiral ketone is the most elegant and atom-economical approach. This is typically achieved through asymmetric reductive amination.

Transition Metal-Catalyzed Asymmetric Reductive Amination

This powerful technique involves the in-situ formation of an imine from the ketone and an amine source, followed by asymmetric reduction catalyzed by a chiral transition metal complex. Ruthenium and iridium-based catalysts are at the forefront of this methodology.[5][6][7]

The general mechanism involves the coordination of the chiral ligand to the metal center, which then facilitates the stereoselective transfer of a hydride (from H₂ or a transfer hydrogenation reagent) to the C=N bond of the imine intermediate. The choice of the chiral ligand is critical for achieving high enantioselectivity.

Caption: Asymmetric Reductive Amination Workflow.

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Reductive Amination

This protocol is a representative example based on methodologies for similar substrates.[6][7]

Reagents and Materials:

-

4'-Chloro-3'-fluoroacetophenone

-

Ammonium acetate (NH₄OAc)

-

Ruthenium precursor (e.g., Ru(OAc)₂)

-

Chiral ligand (e.g., (R)-C3-TunePhos)

-

Trifluoroethanol (TFE)

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave)

Procedure:

-

Catalyst Preparation: In a glovebox, a vial is charged with the ruthenium precursor and the chiral ligand in a 1:1.1 molar ratio. Anhydrous TFE is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: To a high-pressure reactor, 4'-chloro-3'-fluoroacetophenone, ammonium acetate (2.0 equivalents), and the pre-formed catalyst solution (0.5-1 mol%) are added.

-

Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm H₂).

-

Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 60-80 °C) for 12-24 hours.

-

Work-up: After cooling and careful depressurization, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., saturated NaHCO₃) to remove unreacted ammonium salts.

-

Purification and Analysis: The organic layer is dried, concentrated, and the crude product is purified by column chromatography. The enantiomeric excess (e.e.) is determined by chiral HPLC.

Biocatalytic Reductive Amination

A greener and often highly selective alternative to transition metal catalysis is the use of enzymes. Imine reductases (IREDs) and reductive aminases (RedAms) are NADPH-dependent enzymes that can catalyze the asymmetric reductive amination of a wide range of ketones.[8][9][10] A key advantage of this approach is the ability to use ammonia as the amine source, providing direct access to primary amines.[8]

Sources

- 1. d-nb.info [d-nb.info]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02253E [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

(R)-1-(4-Chloro-3-fluorophenyl)ethanamine as a chiral building block

An In-depth Technical Guide to (R)-1-(4-Chloro-3-fluorophenyl)ethanamine: A Cornerstone Chiral Building Block in Modern Medicinal Chemistry

Abstract

This compound has emerged as a pivotal chiral building block, particularly within the landscape of targeted therapy and drug discovery. Its unique structural features—a stereodefined amine center, combined with the electronic and steric properties of chloro and fluoro substituents—make it an invaluable component in the synthesis of complex, high-value active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of this molecule, from its synthesis and resolution to its critical role in the structure-activity relationship (SAR) of potent enzyme inhibitors. We delve into the causality behind synthetic choices, offer detailed experimental protocols, and illuminate its application, with a focus on its incorporation into Bruton's Tyrosine Kinase (BTK) inhibitors, a class of drugs transforming the treatment of B-cell malignancies.

Introduction: The Strategic Importance of a Halogenated Chiral Amine

Chiral amines are ubiquitous functional groups in pharmaceuticals, with over 80% of all drugs and candidates containing at least one amine moiety.[1] The precise three-dimensional arrangement of atoms around a stereocenter is often the determining factor for a drug's efficacy and safety. This compound is a prime example of a "privileged" chiral fragment, whose value is magnified by its halogenated phenyl ring.

The strategic placement of fluorine and chlorine atoms profoundly influences the molecule's physicochemical properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, modulate the basicity (pKa) of the amine to improve bioavailability, and form key binding interactions (such as hydrogen bonds or dipole-dipole interactions) within a target protein's active site.[2][3][[“]][5] The chloro group, in turn, provides lipophilicity and can occupy hydrophobic pockets, further anchoring the molecule to its biological target.[6] This combination makes the (R)-1-(4-chloro-3-fluorophenyl)ethylamino moiety a powerful tool for medicinal chemists aiming to optimize potency, selectivity, and pharmacokinetic profiles.

Physicochemical and Spectroscopic Profile

A clear understanding of a building block's fundamental properties is essential for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 1114559-14-6 | [7][8] |

| Molecular Formula | C₈H₉ClFN | [7][9] |

| Molecular Weight | 173.62 g/mol | [7][9] |

| Appearance | Typically a liquid or low-melting solid | General Knowledge |

| Purity | >95% (commercially available) | [8] |

| Storage | 2-8°C, under inert atmosphere, protected from light | [7] |

| MDL Number | MFCD07772676 | [7][8] |

Spectroscopic Data: While specific spectra are batch-dependent, characterization typically involves:

-

¹H NMR: Distinct signals for the methyl doublet, the methine quartet, the aromatic protons (showing complex splitting patterns due to F-H and H-H coupling), and the amine protons.

-

¹³C NMR: Signals corresponding to the aliphatic and aromatic carbons, with C-F coupling constants providing structural confirmation.

-

¹⁹F NMR: A singlet or multiplet (depending on coupling to adjacent protons) characteristic of an aryl fluoride.

-

Mass Spectrometry (MS): A molecular ion peak consistent with the calculated exact mass (173.0408 Da) and an isotopic pattern characteristic of a monochlorinated compound.[9]

Synthesis and Enantiomeric Control: Pathways to Purity

The generation of enantiomerically pure this compound is paramount. Two primary strategies are employed: direct asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture. The choice between these routes is often dictated by factors such as scale, cost, available technology, and desired enantiomeric excess (e.e.).

Caption: Key strategies for producing enantiopure this compound.

Asymmetric Synthesis: The Modern Approach

Direct asymmetric synthesis avoids the loss of 50% of the material inherent in classical resolution and is often preferred for large-scale, sustainable manufacturing.

This method represents the state-of-the-art in green chemistry for chiral amine synthesis.[10] ω-Transaminases are enzymes that catalyze the transfer of an amino group from an amine donor to a prochiral ketone acceptor with exceptional stereoselectivity.[11][12]

-

Mechanism & Causality: The reaction proceeds via a "ping-pong bi-bi" mechanism, utilizing a pyridoxal 5'-phosphate (PLP) cofactor.[13][14] An (R)-selective ATA will specifically deliver the amino group to one face of the 4-chloro-3-fluoroacetophenone substrate, yielding the desired (R)-amine in high optical purity (>99.5% e.e. is common).[10] The primary challenge is often the unfavorable reaction equilibrium.[14][15] This is overcome by using a large excess of the amine donor (e.g., isopropylamine) and/or by removing the ketone byproduct (acetone in this case), for instance, by evaporation or by coupling it to a secondary enzymatic reaction.

Experimental Protocol: Transaminase-Mediated Asymmetric Amination

-

Buffer Preparation: Prepare a suitable aqueous buffer (e.g., 100 mM potassium phosphate, pH 7.5-8.5).

-

Reaction Setup: To a temperature-controlled reaction vessel, add the buffer, the amine donor (e.g., isopropylamine, 1.0-1.5 M), and the PLP cofactor (approx. 1 mM).

-

Enzyme Addition: Add the (R)-selective ω-transaminase (as a lyophilizate or solution) to the reaction mixture and stir gently until dissolved.

-

Substrate Addition: Slowly add the substrate, 4-chloro-3-fluoroacetophenone, to the desired concentration (e.g., 50-100 mM). The substrate can be added neat or as a solution in a water-miscible co-solvent like DMSO to improve solubility.

-

Reaction Monitoring: Maintain the reaction at the optimal temperature for the enzyme (e.g., 30-45 °C) with gentle agitation. Monitor the conversion by taking aliquots, quenching the enzyme (e.g., with acetonitrile), and analyzing by HPLC or GC.

-

Workup and Isolation: Once the reaction reaches completion, acidify the mixture (e.g., with HCl) to protonate the product amine and stop the reaction. Perform a solvent wash (e.g., with methyl tert-butyl ether) to remove unreacted ketone. Basify the aqueous layer (e.g., with NaOH) to deprotonate the amine. Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purity Analysis: Determine the chemical and enantiomeric purity (e.e.) of the product using chiral HPLC.

An alternative chemical approach involves the formation of the ketimine from 4-chloro-3-fluoroacetophenone, followed by asymmetric reduction.

-

Methodology & Rationale: This can be achieved through various methods, including asymmetric transfer hydrogenation (ATH) or catalytic hydrogenation.[16] ATH typically uses a hydrogen source like formic acid or isopropanol in the presence of a transition metal catalyst (e.g., Iridium or Ruthenium) complexed with a chiral ligand.[16] Organocatalytic methods using trichlorosilane as the reductant with a chiral Lewis base catalyst have also proven effective.[17] The choice of chiral ligand or organocatalyst is critical as it dictates the facial selectivity of the hydride delivery to the C=N bond, thereby establishing the stereocenter.

Chiral Resolution: The Classical Method

When asymmetric synthesis is not feasible, classical resolution of the racemic amine provides a robust alternative.[18]

-

Principle of Diastereomeric Crystallization: This technique relies on reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent).[19] This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, one salt will preferentially crystallize from a suitable solvent system, allowing for its separation by filtration.[18] Subsequent treatment of the isolated salt with a base liberates the desired enantiomerically enriched amine.

Experimental Protocol: Chiral Resolution via Diastereomeric Crystallization

-

Salt Formation: Dissolve the racemic 1-(4-chloro-3-fluorophenyl)ethanamine (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or isopropanol). In a separate flask, dissolve the chiral resolving agent (e.g., 0.5-1.0 eq. of (+)-O,O'-Dibenzoyl-D-tartaric acid) in the same solvent, heating gently if necessary.

-

Crystallization: Combine the two solutions. The diastereomeric salt may precipitate immediately or require cooling, seeding, or slow evaporation to induce crystallization. Stir the resulting slurry at a controlled temperature (e.g., room temperature or 0 °C) for several hours to maximize yield and purity.

-

Isolation of Diastereomeric Salt: Collect the crystalline salt by filtration and wash it with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

-

Enrichment Analysis: Analyze a small sample of the salt by chiral HPLC to determine the diastereomeric excess, which corresponds to the enantiomeric excess of the amine. If necessary, recrystallize the salt to improve purity.

-

Liberation of the Free Amine: Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate). Add an aqueous base (e.g., 2 M NaOH) and stir until all solids dissolve. The base neutralizes the chiral acid and deprotonates the amine.

-

Extraction and Isolation: Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-amine.

-

Final Purity Check: Confirm the final enantiomeric excess of the product via chiral HPLC.

Application in Drug Discovery: A Key to Potent BTK Inhibition

The primary driver for the demand for this compound is its role as a key intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors.[20][21] BTK is a non-receptor tyrosine kinase essential for B-cell signaling, and its inhibition has proven to be a highly effective therapeutic strategy for various B-cell cancers and autoimmune diseases.[20][22]

Caption: Integration of the chiral amine moiety into a generic BTK inhibitor and its key interactions.

Structure-Activity Relationship (SAR) Insights

In many BTK inhibitors, the (R)-1-(4-chloro-3-fluorophenyl)ethylamino group is not merely a structural linker but an active contributor to the molecule's potency and selectivity.[23][24][25]

-

The (R)-Stereocenter: The specific (R)-configuration is crucial. It precisely orients the halogenated phenyl ring into a specific hydrophobic pocket near the gatekeeper residue of the ATP-binding site. The corresponding (S)-enantiomer often shows dramatically reduced activity because its phenyl ring would clash sterically with the protein or be unable to make the same favorable interactions.

-

Role of the Phenyl Substituents: The 4-chloro and 3-fluoro substituents are vital for optimizing binding affinity. The chlorine atom typically occupies a hydrophobic sub-pocket, while the fluorine atom can form non-covalent interactions with the protein backbone or nearby water molecules, fine-tuning the electronic properties of the ring and improving overall ligand efficiency.[2] This substitution pattern has been empirically found to provide a superior balance of potency and metabolic stability compared to other halogenation patterns or unsubstituted rings.[26]

This building block is therefore a direct result of extensive medicinal chemistry efforts to design highly potent and selective kinase inhibitors, where every atom and its spatial orientation are optimized for target engagement.[27][28]

Conclusion

This compound is far more than a simple chemical intermediate; it is an enabling tool in modern drug discovery. Its value lies in the convergence of stereochemical purity and the strategic placement of halogen atoms, which together impart desirable pharmacological properties to the final API. The development of efficient and scalable synthetic routes, particularly enantioselective biocatalytic methods, has made this high-value building block more accessible, fueling the pipeline of next-generation targeted therapies. For researchers in drug development, a thorough understanding of the synthesis, properties, and strategic application of this chiral amine is essential for the rational design of potent and selective therapeutics.

References

-

Cho, B.-K., et al. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 226-234. [Link]

-

Clemente, V., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules, 26(14), 4318. [Link]

-

Gautier, F.-M., et al. (2009). Asymmetric reduction of ketimines with trichlorosilane employing an imidazole derived organocatalyst. Organic & Biomolecular Chemistry, 7(2), 229-231. [Link]

-

Clemente, V., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. PubMed, 34261168. [Link]

-

Li, Z., et al. (2022). Medicinal Chemistry Strategies for the Development of Bruton's Tyrosine Kinase Inhibitors against Resistance. Journal of Medicinal Chemistry, 65(11), 7415-7437. [Link]

-

Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University. [Link]

-

University of Illinois. (2020). THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. Chemistry Department. [Link]

-

Ferrandi, E. E., & Monti, D. (2018). Amine transaminases in chiral amines synthesis: recent advances and challenges. World Journal of Microbiology and Biotechnology, 34(2), 13. [Link]

-

Li, Z., et al. (2022). Medicinal Chemistry Strategies for the Development of Bruton's Tyrosine Kinase Inhibitors against Resistance. PubMed, 35594541. [Link]

-

ResearchGate. (2021). The asymmetric synthesis of chiral secondary amines via hemiaminal and... ResearchGate. [Link]

-

Merck Millipore. Chiral Amines in Asymmetric Synthesis. Merck. [Link]

-

Gotor-Fernández, V., et al. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. Molecules, 29(22), 5001. [Link]

-

Johansson, E. (2016). Amine Transaminases in Biocatalytic Amine Synthesis. Diva-portal.org. [Link]

-

ACS GCI Pharmaceutical Roundtable. Transaminase. ACS. [Link]

-

Wikipedia. Enantioselective reduction of ketones. Wikipedia. [Link]

-

Royal Society of Chemistry. (2020). A diversity of recently reported methodology for asymmetric imine reduction. RSC. [Link]

-

Song, X., et al. (2023). Organocatalytic Enantioselective Reductive Radical Coupling of Ketimines with Dihydropyridines. Synfacts, 19(07), 0716. [Link]

-

Sci-Hub. Asymmetric reduction of ketimines with trichlorosilane employing an imidazole derived organocatalyst. Sci-Hub. [Link]

-

Kuglstatter, A., et al. (2020). A Fast and Clean BTK Inhibitor. Journal of Medicinal Chemistry, 63(11), 5650-5651. [Link]

-

Wang, J., et al. (2014). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Beilstein Journal of Organic Chemistry, 10, 2200-2209. [Link]

-

De Lucca, G. V., et al. (2016). Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure–Activity Relationships Leading to the Identification of... Journal of Medicinal Chemistry, 59(13), 6313-6332. [Link]

-

Zhang, Y., et al. (2023). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Bioorganic Chemistry, 130, 106263. [Link]

-

Tino, J. A., et al. (2016). Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships... Journal of Medicinal Chemistry, 59(13), 6313-6332. [Link]

-

ResearchGate. (2024). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. ResearchGate. [Link]

-

Shi, J., et al. (2023). Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship. Bioorganic Chemistry, 138, 106577. [Link]

-

Consensus. (2025). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Consensus. [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 210, 112947. [Link]

-

Ukrainian Chemistry Journal. (2025). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal. [Link]

-

Busch, K. J., et al. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Chirality, 13(7), 348-358. [Link]

-

Sharma, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure & Dynamics, 41(10), 4065-4082. [Link]

-

Onyx Scientific. Chiral Resolution Screening. Onyx Scientific. [Link]

-

PubChem. (R)-1-(2-chloro-3-fluorophenyl)ethanamine. National Center for Biotechnology Information. [Link]

-

Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)... Journal of Medicinal Chemistry, 60(7), 2819-2839. [Link]

-

ChemUniverse. Request A Quote. ChemUniverse, Inc.[Link]

-

PubChemLite. (4-chlorophenyl)(3-fluorophenyl)methanamine. PubChemLite. [Link]

-

Amerigo Scientific. This compound. Amerigo Scientific. [Link]

-

African Rock Art. (S)-1-(4-Chloro-3-fluorophenyl)ethanamine. African Rock Art. [Link]

-

da Silva, A. C. G., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1167. [Link]

- Google Patents. (2016). Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.

-

Catalano, A., et al. (2018). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 23(11), 2969. [Link]

-

Ahsan, M. J., et al. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Bioorganic & Medicinal Chemistry Letters, 21(6), 1643-1646. [Link]

-

Al-Suwaidan, I. A., et al. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry, 32(1), 443-451. [Link]

Sources

- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 2. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. consensus.app [consensus.app]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1114559-14-6|this compound|BLD Pharm [bldpharm.com]

- 8. This compound - Amerigo Scientific [amerigoscientific.com]

- 9. (R)-1-(2-chloro-3-fluorophenyl)ethanamine | C8H9ClFN | CID 55273760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. diva-portal.org [diva-portal.org]

- 14. Transaminase - Wordpress [reagents.acsgcipr.org]

- 15. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]

- 17. Asymmetric reduction of ketimines with trichlorosilane employing an imidazole derived organocatalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. onyxipca.com [onyxipca.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. semanticscholar.org [semanticscholar.org]

- 27. Medicinal Chemistry Strategies for the Development of Bruton's Tyrosine Kinase Inhibitors against Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of (R)-1-(4-Chloro-3-fluorophenyl)ethanamine: An In-depth Technical Guide

Introduction

(R)-1-(4-Chloro-3-fluorophenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical and agrochemical industries. Its stereospecific synthesis and characterization are crucial for the development of active pharmaceutical ingredients (APIs) and other bioactive molecules. This technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate and verify the structure and purity of this compound, specifically focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and quality control.

While a comprehensive search was conducted for the specific NMR, IR, and MS spectral data for this compound, publicly accessible, complete datasets were not available at the time of this writing. Therefore, this guide will focus on the principles, methodologies, and expected spectral features based on the analysis of structurally similar compounds and established spectroscopic principles for aromatic amines. This approach will equip the reader with the necessary expertise to acquire and interpret the data for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the precise molecular structure of a compound in solution. For a chiral molecule like this compound, NMR is essential for confirming the connectivity of atoms and providing insights into the chemical environment of each nucleus.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A systematic approach is critical for obtaining high-resolution NMR data. The following protocol outlines the key steps for the analysis of this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The choice of solvent can influence the chemical shifts, particularly for the amine protons due to varying degrees of hydrogen bonding.[1][2]

-

Ensure the sample is free of any particulate matter by filtering it through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3][4]

-

-

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

-

Acquire a 1D ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

To aid in structural assignment, consider acquiring two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Diagram of the NMR Experimental Workflow:

Caption: A generalized workflow for NMR-based structural analysis.

Expected ¹H NMR Spectral Features

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, methine, amine, and methyl protons.

-

Aromatic Protons (Ar-H): The three protons on the phenyl ring will appear in the aromatic region, typically between 7.0 and 7.5 ppm. Due to the substitution pattern, they will exhibit complex splitting patterns (multiplets) arising from both proton-proton and proton-fluorine couplings.

-

Methine Proton (-CH): The proton on the chiral carbon adjacent to the nitrogen and the aromatic ring is expected to be a quartet due to coupling with the three methyl protons. Its chemical shift will be downfield due to the deshielding effects of the aromatic ring and the nitrogen atom.

-

Amine Protons (-NH₂): The two amine protons typically appear as a broad singlet. Their chemical shift is variable and concentration-dependent due to hydrogen bonding and exchange with trace amounts of water in the solvent.[5] To confirm their assignment, a D₂O exchange experiment can be performed, which will cause the amine proton signal to disappear.[6]

-

Methyl Protons (-CH₃): The three protons of the methyl group will appear as a doublet due to coupling with the methine proton.

Expected ¹³C NMR Spectral Features

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons (Ar-C): The six carbons of the benzene ring will resonate in the range of 110-160 ppm. The carbons directly attached to the electronegative fluorine and chlorine atoms will show distinct chemical shifts and will also exhibit carbon-fluorine coupling. The number of signals can indicate the symmetry of the substitution pattern.[7][8]

-

Methine Carbon (-CH): The chiral carbon will appear in the aliphatic region, typically between 40 and 60 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal in the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ar-H | 7.0 - 7.5 (m) | 110 - 160 |

| -CH | Quartet | 40 - 60 |

| -NH₂ | Broad singlet (variable) | - |

| -CH₃ | Doublet | ~20 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. For this compound, IR spectroscopy will confirm the presence of the amine and aromatic moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique for FTIR that requires minimal sample preparation.[9][10][11][12]

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Analysis: Place a small amount of the liquid or solid this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum.

Diagram of the ATR-FTIR Experimental Workflow:

Caption: A simplified workflow for ATR-FTIR analysis.

Expected IR Spectral Features

The IR spectrum will be characterized by absorptions corresponding to the stretching and bending vibrations of the bonds within the molecule.

-

N-H Stretching: As a primary amine, two characteristic medium-intensity bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds.[5][13]

-

C-H Stretching: Aromatic C-H stretching will appear as a series of sharp bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be observed just below 3000 cm⁻¹.

-

N-H Bending: A medium to strong absorption band is expected around 1600 cm⁻¹ due to the N-H bending (scissoring) vibration.

-

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1250-1350 cm⁻¹ range for aromatic amines.[13]

-

C-Cl and C-F Stretching: The carbon-halogen stretching vibrations will appear in the fingerprint region, typically below 1200 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| N-H | Bend (scissoring) | ~1600 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-Cl, C-F | Stretch | < 1200 |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

Experimental Protocol: Electron Ionization (EI)-MS

Electron Ionization (EI) is a hard ionization technique that causes extensive and reproducible fragmentation, which is valuable for structural elucidation.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺˙) and fragment ions.

-

Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate a mass spectrum.

Diagram of the EI-MS Experimental Workflow:

Caption: A schematic of the electron ionization mass spectrometry process.

Expected Mass Spectral Features

The mass spectrum of this compound will display a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺˙): The molecular ion peak will correspond to the molecular weight of the compound (173.62 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the M⁺˙ peak is expected, which is a key diagnostic feature for chlorine-containing compounds. The presence of a nitrogen atom will result in an odd nominal molecular weight, consistent with the nitrogen rule.

-

Fragmentation Pattern: The most common fragmentation pathway for benzylamines is the cleavage of the C-C bond alpha to the nitrogen atom, resulting in the loss of a methyl radical (•CH₃) to form a stable iminium cation. The base peak in the spectrum is therefore expected to be at m/z corresponding to [M - 15]⁺. Other fragmentations may involve the loss of the amino group or cleavage of the aromatic ring.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺˙ | 173 | Molecular Ion |

| [M+2]⁺˙ | 175 | Isotope Peak due to ³⁷Cl |

| [M - CH₃]⁺ | 158 | Loss of a methyl radical (likely base peak) |

Conclusion

References

- Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.

- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.

- Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines.

- PubMed. (n.d.).

- Chemistry Blog. (n.d.). Amine infrared spectra.

- Stevens Institute of Technology. (n.d.).

- PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines.

- Illinois State University. (n.d.). The Infrared Spectra of Amines.

- FTIR Analysis. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.

- PubMed. (2019, October 11).

- ResearchGate. (2025, August 6). Fragmentation Mechanisms of Protonated Benzylamines.

- RSC Publishing. (2022, September 8). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis.

- ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.

- ResearchGate. (2025, August 6).

- Chemistry LibreTexts. (2024, March 17). 15.

- ResearchGate. (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.

- ResearchGate. (n.d.).

- Mettler Toledo. (n.d.).

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- PubMed. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.

- Pearson. (2023, September 5).

- ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.

- The Royal Society of Chemistry. (n.d.).

- University of Alberta. (n.d.).

- Unknown Source. (n.d.). 13-C NMR Chemical Shift Table.pdf.

- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting.

- BLDpharm. (n.d.). 1114559-14-6|this compound.

- Chemistry LibreTexts. (2023, August 29).

- EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR).

- Specac Ltd. (n.d.).

- Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?.

- NIH. (n.d.).

- ResearchGate. (2025, August 9). (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.

- Iowa State University. (n.d.).

- LCGC International. (n.d.).

- Unknown Source. (2021, Spring). Radicals and Mass Spectrometry (MS).

- Research and Reviews. (2024, June 28).

- Modgraph. (2007, July 19).

- ChemicalBook. (n.d.). Ethylamine(75-04-7) 1H NMR spectrum.

- Unknown Source. (n.d.). Chemical shifts.

- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- PubChem. (n.d.). (R)-1-(2-chloro-3-fluorophenyl)ethanamine | C8H9ClFN.

- PubChemLite. (n.d.). 1-(3-chloro-4-fluorophenyl)ethan-1-amine.

- ChemicalBook. (n.d.). (S)-1-(4-Chloro-3-fluorophenyl)ethanamine(1114559-11-3) 1H NMR.

- PubChem. (n.d.). 1-(3-Fluorophenyl)ethanamine | C8H10FN.

Sources

- 1. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]

- 2. ossila.com [ossila.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1114559-14-6|this compound|BLD Pharm [bldpharm.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 1stsci.com [1stsci.com]

- 9. China 4-Chloro-3-fluoroaniline CAS 367-22-6 Manufacturer and Supplier | Starsky [starskychemical.com]

- 10. 4-Chloro-3-fluoroaniline | 367-22-6 [chemicalbook.com]

- 11. scbt.com [scbt.com]

- 12. (1 R)-1-phenylethanamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. CAS Common Chemistry [commonchemistry.cas.org]

Solubility and stability of (R)-1-(4-Chloro-3-fluorophenyl)ethanamine

An In-depth Technical Guide to the Solubility and Stability of (R)-1-(4-Chloro-3-fluorophenyl)ethanamine

Introduction

This compound is a chiral primary amine that serves as a critical building block in the synthesis of various pharmacologically active molecules. Its substituted phenyl ring makes it a valuable intermediate in drug discovery and development. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for researchers and drug development professionals. This knowledge underpins rational formulation design, ensures the integrity of analytical methods, and dictates appropriate storage and handling conditions to maintain the compound's purity and potency.

This guide provides a comprehensive technical overview of the solubility and stability profile of this compound. It moves beyond a simple data sheet to explain the scientific rationale behind experimental designs and offers field-proven insights into its characterization. The protocols described herein are designed as self-validating systems to ensure robust and reproducible results.

Physicochemical Characterization

A foundational understanding of the molecule's basic properties is the first step in any comprehensive analysis. These properties influence its behavior in various environments.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClFN | [1] |

| Molecular Weight | 173.62 g/mol | [2] |

| CAS Number | 1114559-14-6 | [1][3][4] |

| Appearance | Typically a liquid or low-melting solid | N/A |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [2] |

The specified storage conditions strongly suggest that the compound is sensitive to oxidation (requires inert atmosphere), light, and potentially elevated temperatures, which will be explored in the stability section.[2]

Solubility Profile

Solubility is a critical determinant of a compound's behavior, affecting everything from reaction kinetics in synthetic chemistry to bioavailability in drug development.

Theoretical Solubility & pH-Dependence

The structure of this compound—a halogenated aromatic ring coupled with a primary amine—confers both lipophilic and hydrophilic characteristics.

-

Aqueous Solubility: The hydrophobic phenyl ring limits its solubility in water. A structurally similar compound, (R)-1-(4-Fluorophenyl)ethanamine, is sparingly soluble in water, suggesting a similar profile for the target molecule.[5]

-

pH-Dependent Solubility: The basicity of the primary amine group (pKa estimated to be around 9-10) means its aqueous solubility is highly dependent on pH.

-

Acidic pH (pH < pKa): The amine group is protonated to form an ammonium salt (-NH₃⁺). This ionic form is significantly more polar and, therefore, more soluble in aqueous media.

-

Alkaline pH (pH > pKa): The amine exists as the neutral free base, which is less polar and exhibits much lower aqueous solubility.

-

Solubility in Organic Solvents

Given its predominantly organic structure, the compound is expected to be freely soluble in a range of common organic solvents, including:

-

Methanol

-

Ethanol

-

Dimethyl Sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

Experimental Workflow for Solubility Assessment

To quantitatively determine the solubility, a systematic experimental approach is necessary. The shake-flask method is a standard and reliable technique.

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol: Equilibrium Solubility Determination

Objective: To determine the solubility of this compound in various aqueous buffers and organic solvents.

Methodology:

-

Preparation: Prepare a series of aqueous buffers (e.g., pH 2, 4, 6.8, 7.4, 10). Prepare organic solvents (e.g., Methanol, Acetonitrile, DMSO).

-

Sample Addition: Add an excess amount of the compound (enough to ensure saturation, visible as a solid residue) to a known volume of each solvent in separate vials.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it gravimetrically or volumetrically with a suitable mobile phase to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared from a known concentration of the compound.

-

Calculation: Calculate the solubility in mg/mL or µg/mL, accounting for the dilution factor.

Stability Profile and Forced Degradation

Assessing the intrinsic stability of a molecule is a regulatory requirement and is essential for developing robust formulations.[6] Forced degradation, or stress testing, is a process where the natural degradation rate is accelerated by applying more severe conditions than those used for long-term stability testing.[7] This approach is fundamental to identifying degradation pathways and validating the stability-indicating power of analytical methods.[8][9]

Rationale for Stress Conditions

The choice of stress conditions is guided by ICH Q1A guidelines and the chemical nature of the molecule.[6] For this compound, the primary amine and halogenated phenyl ring are key reactive sites.

-

Hydrolysis: The molecule is generally stable to hydrolysis, but extreme pH and heat can induce reactions.

-

Oxidation: The primary amine is a potential site for oxidation.

-

Thermal: Heat can provide the energy needed to overcome activation barriers for degradation.

-

Photostability: Aromatic systems can absorb UV light, leading to photochemical degradation.

Summary of Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Typical Duration | Rationale |

| Acid Hydrolysis | 0.1 M HCl | 2 - 24 hours | To test stability in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH | 2 - 24 hours | To test stability in alkaline environments. |

| Oxidation | 3% H₂O₂ | 2 - 24 hours | To assess susceptibility to oxidative degradation.[10] |

| Thermal (Solid) | 60-80°C | 1 - 7 days | To evaluate solid-state thermal stability. |

| Thermal (Solution) | 60-80°C | 2 - 24 hours | To evaluate solution-state thermal stability. |

| Photostability | ICH Q1B compliant light source | Per ICH Q1B | To assess degradation upon light exposure.[11] |

Note: The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized and the primary degradation products can be reliably identified.[8]

Experimental Workflow for Forced Degradation

Caption: Workflow for a Forced Degradation Study.

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Stress Application:

-

Hydrolysis: Mix the stock solution with equal parts of 0.2 M HCl and 0.2 M NaOH to achieve final stress conditions of 0.1 M acid/base. Incubate at a set temperature (e.g., 60°C).

-

Oxidation: Mix the stock solution with a solution of H₂O₂ to achieve a final concentration of ~3%. Incubate at room temperature.

-

Thermal: Incubate the stock solution at 60°C.

-

Photostability: Expose the solid compound and the solution to a light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B.[11] A dark control sample must be stored under the same conditions but protected from light.

-

-

Time Points: Withdraw aliquots at appropriate time intervals (e.g., 2, 8, 24 hours).

-

Quenching: Immediately quench the reactions. For acid/base samples, neutralize with an equimolar amount of base/acid. For all samples, dilute with mobile phase and store at 2-8°C prior to analysis.

-

Analysis: Analyze all stressed samples, time-zero samples, and unstressed controls using a validated, stability-indicating HPLC method, preferably with both UV and Mass Spectrometric (MS) detection.

-

Data Evaluation:

-

Calculate the percentage of degradation for the parent compound.

-

Determine the relative retention times (RRT) and peak areas of any new impurity peaks.

-

Use MS data to propose structures for the observed degradation products.

-

Evaluate the mass balance to ensure all major degradants are accounted for.

-

Analytical Considerations

The integrity of all solubility and stability data relies on a robust analytical method.

-

Stability-Indicating HPLC Method: The primary analytical tool is a validated stability-indicating HPLC method. This method must be capable of separating the parent peak from all process impurities and degradation products. Method development often involves screening different columns (e.g., C18, Phenyl-Hexyl) and mobile phase conditions (pH, organic modifier).

-

LC-MS for Identification: For the identification of unknown degradants formed during stress studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[10] It provides molecular weight information that is crucial for structural elucidation.

Conclusion and Recommendations

This guide outlines the critical parameters for characterizing the solubility and stability of this compound.

Summary of Key Characteristics:

-

Solubility: The compound is expected to have low intrinsic aqueous solubility but will be significantly more soluble under acidic pH conditions due to the protonation of its primary amine. It is likely soluble in common organic solvents.

-

Stability: The compound's storage requirements indicate sensitivity to light and atmospheric oxygen. Forced degradation studies are essential to definitively map its degradation pathways, with the primary amine being a likely site of oxidative degradation.

Recommendations for Handling, Storage, and Development:

-

Storage: Store the material in well-sealed containers under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at refrigerated temperatures (2-8°C).[2]

-

Formulation: For aqueous formulations, utilizing a salt form of the amine (e.g., the hydrochloride salt) will be necessary to achieve suitable solubility and concentration. The pH of the formulation should be maintained in the acidic range (e.g., pH 3-5) to ensure the compound remains in its soluble, protonated state.

-

Analytical Method Development: A stability-indicating HPLC method must be developed and validated early in the development process. This method should be used to monitor the purity of the compound during all subsequent handling and formulation activities.

By adhering to these principles and employing the described experimental workflows, researchers and drug development professionals can ensure the quality and integrity of this compound throughout its lifecycle.

References

- (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride. LabSolu.

- Analytical Methods.

- This compound. Amerigo Scientific.

- This compound | 1114559-14-6. ChemicalBook.

- This compound | 1114559-14-6. ChemicalBook.

- 1114559-14-6|this compound. BLDpharm.

- (R)-1-(4-Fluorophenyl)ethanamine. LabSolu.

- Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.

- Forced degrad

- (R)-1-(3-fluorophenyl)ethanamine. PubChem.

- Forced Degradation Studies for Biopharmaceuticals.

- Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review.

- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

- (4-Chloro-3-fluorophenyl)methanamine. LabSolu.

- (R)-1-(2-chloro-3-fluorophenyl)ethanamine. PubChem.

- 1-(3-Fluorophenyl)ethanamine. PubChem.

- (S)-1-(4-Chloro-3-fluorophenyl)ethanamine. African Rock Art.

- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH.

- An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. 1114559-14-6|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 1114559-14-6 [chemicalbook.com]

- 4. This compound | 1114559-14-6 [amp.chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. medcraveonline.com [medcraveonline.com]

- 7. rjptonline.org [rjptonline.org]

- 8. biopharminternational.com [biopharminternational.com]

- 9. biomedres.us [biomedres.us]

- 10. researchgate.net [researchgate.net]

- 11. database.ich.org [database.ich.org]

A Technical Guide to (R)-1-(4-Chloro-3-fluorophenyl)ethanamine: A Privileged Scaffold in Modern Medicinal Chemistry

Foreword: Unveiling the Potential of a Halogenated Chiral Amine

In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms and chiral centers into molecular scaffolds is a cornerstone of rational drug design. Halogens, particularly chlorine and fluorine, modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, in profound ways. When combined with the stereochemical precision of a chiral amine, these features give rise to building blocks of immense value. This guide delves into the core attributes and potential applications of one such building block: (R)-1-(4-Chloro-3-fluorophenyl)ethanamine. We will explore its foundational characteristics, strategic applications in the synthesis of bioactive agents, and provide actionable protocols for its utilization in a research setting.

Core Compound Analysis: Physicochemical and Structural Attributes

This compound is a chiral primary amine featuring a phenyl ring substituted with both a chlorine and a fluorine atom.[1][2] This unique combination of functionalities imparts specific properties that are highly desirable in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 1114559-14-6 | [1][3] |

| Molecular Formula | C8H9ClFN | [1][2] |

| Molecular Weight | 173.62 g/mol | [1] |

| Appearance | Typically a liquid or low-melting solid | - |

| Storage | 2-8°C, under inert atmosphere, protected from light | [1] |

| Chirality | (R)-enantiomer | [1] |

The presence of the 4-chloro and 3-fluoro substituents on the phenyl ring is of particular note. The electronegativity and size of these halogens can influence electrostatic interactions with protein targets and can also serve to block sites of metabolism, potentially enhancing the pharmacokinetic profile of derivative compounds. The primary amine group provides a key reactive handle for a wide array of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures.

The Strategic Importance in Medicinal Chemistry: A Privileged Substructure

The true value of this compound lies in its role as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The substituted phenylethylamine motif is a classic example, found in numerous approved drugs and clinical candidates.

Structure-Activity Relationship (SAR) Insights from Related Scaffolds

While specific SAR studies on this compound itself are not extensively published, we can infer its potential from studies on analogous structures:

-

Halogenation and Potency: In many compound series, the introduction of halogens like chlorine and fluorine enhances biological activity. For instance, studies on arylvinylquinolines have shown that chlorinated analogues can be more potent than their fluorinated or methoxylated counterparts.[4] This suggests that the chloro-fluoro substitution pattern of our core compound could be beneficial for achieving high potency.

-

Chirality and Selectivity: The stereochemistry of chiral amines is often critical for selective binding to biological targets. In the case of citalopram analogues, the S-enantiomer exhibits significantly higher affinity for the serotonin transporter (SERT) than the R-enantiomer.[5][6] The defined (R)-stereochemistry of our building block is therefore a crucial feature for developing stereospecific drugs, potentially reducing off-target effects and improving the therapeutic index.

-

Metabolic Stability: The strategic placement of halogens can block metabolically labile positions on an aromatic ring. This can prevent oxidation by cytochrome P450 enzymes, a common metabolic pathway for many drugs. While not directly evidenced for this specific molecule in the initial literature, it is a well-established principle in medicinal chemistry.

Potential Therapeutic Applications and Target Classes

Based on the structural motifs present in this compound, we can hypothesize its utility in the development of novel therapeutics for a range of diseases.

Oncology: Targeting Protein-Protein Interactions

The development of inhibitors of the MDM2-p53 interaction is a major focus in cancer therapy. Spirooxindole-based MDM2 inhibitors have shown significant promise, with some advancing to clinical trials.[7][8] A key feature of these inhibitors is the presence of a halogenated phenyl group that occupies a critical binding pocket of the MDM2 protein. The 3-chloro-2-fluorophenyl group has been successfully used in a potent MDM2 inhibitor, AA-115/APG-115.[7][8] The 4-chloro-3-fluorophenyl moiety of our core compound could similarly be explored for its ability to fit into and interact with this pocket, potentially leading to the discovery of novel MDM2 inhibitors.

A Hypothesized MDM2 Inhibitor Design Workflow

Caption: Workflow for designing MDM2 inhibitors.

Neuroscience: Modulators of Monoamine Transporters

As previously mentioned, phenylethylamine derivatives are classic scaffolds for targeting monoamine transporters like SERT, DAT, and NET.[5][6] The development of selective serotonin reuptake inhibitors (SSRIs) has revolutionized the treatment of depression and anxiety. The specific halogenation pattern of this compound could be exploited to fine-tune the selectivity and potency of new monoamine transporter ligands.

Anti-infective Agents

The quinoline scaffold is a privileged structure in the design of antimalarial agents.[4] The incorporation of halogenated aryl groups can significantly impact the antiplasmodial activity of these compounds. The 4-chloro-3-fluorophenyl group could be incorporated into novel quinoline derivatives or other heterocyclic systems to explore their potential as new anti-infective agents, including antibacterial and antifungal compounds. The introduction of halogens is a known strategy to enhance antibacterial activity.[9]

Synthetic Protocols and Methodologies

The following protocols provide a general framework for the synthesis and derivatization of this compound.

Protocol 1: Asymmetric Synthesis of the Core Scaffold

A common method for the synthesis of chiral amines is the asymmetric reductive amination of a corresponding ketone.

Materials:

-

1-(4-Chloro-3-fluorophenyl)ethan-1-one

-

Ammonium acetate or a suitable ammonia source

-

Chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand)

-

Reducing agent (e.g., Hantzsch ester or sodium borohydride)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Standard work-up and purification reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

-

To a solution of 1-(4-chloro-3-fluorophenyl)ethan-1-one (1.0 eq) in the chosen anhydrous solvent, add the ammonia source (excess) and the chiral catalyst (typically 1-5 mol%).

-

Stir the mixture at the appropriate temperature (can range from room temperature to elevated temperatures) for the formation of the imine intermediate.

-

Once imine formation is complete (monitored by TLC or LC-MS), add the reducing agent portion-wise at a controlled temperature (e.g., 0°C to room temperature).

-

Allow the reaction to proceed until the starting material is consumed.

-

Quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

-

Characterize the final product by NMR, LC-MS, and determine the enantiomeric excess by chiral HPLC.

Asymmetric Reductive Amination Workflow

Caption: Synthesis of the chiral amine.

Protocol 2: Amide Coupling for Library Synthesis

The primary amine of this compound is an excellent nucleophile for amide bond formation, a cornerstone reaction in medicinal chemistry.

Materials:

-

This compound

-

A carboxylic acid of interest

-

Amide coupling reagent (e.g., HATU, HOBt/EDC)

-

A non-nucleophilic base (e.g., DIPEA, triethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

-

Standard work-up and purification reagents

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in the anhydrous solvent, add the coupling reagent(s) (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.0-1.2 eq) in the same solvent to the reaction mixture.

-

Monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting amide by flash chromatography or preparative HPLC.

-

Characterize the final product by NMR and mass spectrometry.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block for modern medicinal chemistry. Its unique combination of stereochemistry and halogenation provides a powerful tool for chemists to modulate the properties of drug candidates. The potential applications span across multiple therapeutic areas, including oncology, neuroscience, and infectious diseases. The synthetic accessibility of this chiral amine, coupled with its potential to impart favorable pharmacokinetic and pharmacodynamic properties, ensures its continued relevance in the quest for novel and effective therapeutics. As our understanding of structure-activity relationships continues to evolve, the strategic use of such precisely functionalized building blocks will be paramount to the successful design of the next generation of medicines.

References

- BLDpharm. (n.d.). 1114559-14-6|this compound.

- Zhang, A., et al. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. Journal of Medicinal Chemistry, 53(16), 6112-6121.

- Labsolu. (n.d.). (R)-1-(4-Fluorophenyl)ethanamine.

- Amerigo Scientific. (n.d.). This compound.

- Wang, Y., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Infectious Diseases, 6(6), 1435-1448.

- Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819-2839.

- Zhang, A., et al. (2010). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. ACS Medicinal Chemistry Letters, 1(6), 285-289.

- Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819-2839.

- ChemUniverse. (n.d.). Request A Quote.

- ChemicalBook. (2022). This compound.

- Chem-Tools. (n.d.). This compound hydrochloride.

- PubChem. (n.d.). (R)-1-(2-chloro-3-fluorophenyl)ethanamine.

- PubChem. (n.d.). 1-(3-Fluorophenyl)ethanamine.

- Koci, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences, 23(6), 3097.

Sources

- 1. 1114559-14-6|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | 1114559-14-6 [chemicalbook.com]

- 4. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of (R)-1-(4-Chloro-3-fluorophenyl)ethanamine: A Key Building Block in Modern Medicinal Chemistry

Abstract

(R)-1-(4-Chloro-3-fluorophenyl)ethanamine is a chiral amine that has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents, most notably in the development of cutting-edge cancer therapeutics. Its specific stereochemistry and halogenated phenyl ring make it an indispensable component for achieving high potency and selectivity in modern drug candidates. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of this important molecule, tailored for researchers, scientists, and professionals in the field of drug development. The narrative delves into the causality behind synthetic choices, provides detailed experimental protocols, and situates the compound within the broader context of its primary therapeutic application: the inhibition of Bromodomain and Extra-Terminal (BET) proteins.

Introduction: The Significance of Chiral Amines in Drug Discovery

Chiral amines are fundamental structural motifs present in over 40% of commercial pharmaceuticals and a vast number of bioactive natural products.[1] The specific three-dimensional arrangement of substituents around the chiral center is often crucial for biological activity, as enantiomers of a drug can exhibit profoundly different pharmacological and toxicological profiles. This compound represents a sophisticated example of such a chiral building block, where the combination of a stereochemically defined amine and a uniquely substituted aromatic ring provides a powerful tool for medicinal chemists. The presence of both chloro and fluoro substituents on the phenyl ring allows for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical for optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2]

Discovery and Historical Context: The Emergence of a Key Intermediate for BET Inhibitors

The history of this compound is intrinsically linked to the rise of a promising new class of anticancer agents: BET inhibitors.[3][4][5] BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in the regulation of gene expression, including key oncogenes responsible for cell survival and proliferation.[6] The discovery that small molecules could inhibit the interaction between BET proteins and acetylated histones opened up a new avenue for cancer therapy.[3][5]